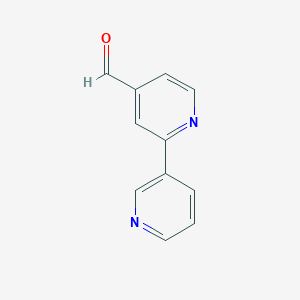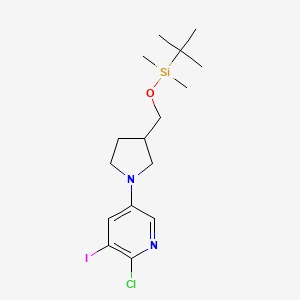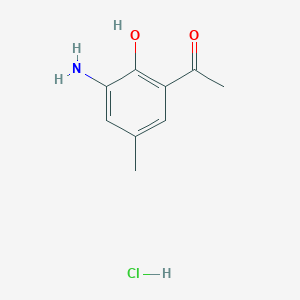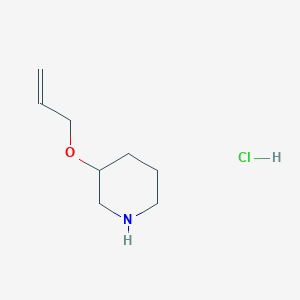
4-氯-2-(3-羟基丙-1-炔基)吡啶-3-基碳酸叔丁酯
描述
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate is a useful research compound. Its molecular formula is C13H14ClNO4 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:JAK激酶抑制
该化合物已被确定为 Janus 激酶 (JAK) 的潜在抑制剂,JAK 对各种细胞因子的信号通路至关重要。 抑制 JAK 可能有助于治疗对细胞因子活性调节有反应的疾病,例如自身免疫性疾病 .
抗炎疗法
由于其在细胞因子信号传导中的作用,该化合物可用于开发慢性炎症性疾病的治疗方法。 通过调节 JAK-STAT 通路,它可能能够减少类风湿性关节炎等疾病的炎症反应 .
肿瘤学:癌症治疗
JAK 激酶参与细胞增殖和存活,使其成为癌症治疗的靶点。 该化合物抑制 JAK 激酶活性的能力可能导致开发新的抗癌药物 .
呼吸系统疾病:哮喘管理
该化合物对细胞因子通路的影響表明它可能在治疗哮喘等呼吸系统疾病中发挥作用。 通过控制肺内 TIH2 细胞因子的产生,它可能有助于管理哮喘症状 .
免疫学:免疫系统调节
对免疫系统调节的研究,特别是对 JAK3 表达有限的白细胞,可能从该化合物中获益。 它可能有助于开发治疗免疫相关疾病的疗法 .
皮肤病学:皮肤病
该化合物的抗炎特性可以被用来探索治疗各种具有炎症成分的皮肤疾病,例如牛皮癣或湿疹 .
神经病学:神经炎症性疾病
鉴于该化合物在炎症中的潜在作用,可以研究它对神经炎症性疾病的影响,可能为治疗多发性硬化症等疾病提供新的途径 .
胃肠病学:炎症性肠病 (IBD)
作用机制
Mode of Action
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate acts as an inhibitor of JAK kinases . Upon binding to these kinases, it inhibits their activity, thereby disrupting the signal transduction of cytokines .
Biochemical Pathways
The inhibition of JAK kinases by Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate affects the cytokine pathways . These pathways mediate a broad range of biological functions, including many aspects of inflammation and immunity . The inhibition of JAK kinases leads to a decrease in the tyrosine phosphorylation of signal transducer and activator of transcription (STAT) proteins, ultimately affecting the transcriptional activation of specific gene sets .
Result of Action
The result of the action of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate is the inhibition of JAK kinase activity . This leads to a decrease in the severity of diseases or conditions that are responsive to the inhibition of JAK kinase activity .
生化分析
Biochemical Properties
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Janus kinase (JAK) activity, which is crucial in cytokine signal transduction pathways . The compound binds to the active site of JAK kinases, preventing their phosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins . This inhibition can modulate immune responses and inflammation.
Cellular Effects
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate influences various cellular processes. It affects cell signaling pathways, particularly those involving cytokines such as IL-6, IL-15, and IL-7 . By inhibiting JAK kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are observed in different cell types, including immune cells and cancer cells.
Molecular Mechanism
The molecular mechanism of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate involves its binding interactions with JAK kinases. The compound fits into the ATP-binding pocket of the kinase, blocking ATP access and preventing phosphorylation of tyrosine residues on STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes involved in immune responses and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of JAK-STAT signaling, affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate is involved in metabolic pathways related to cytokine signaling. It interacts with enzymes such as JAK kinases, modulating their activity and affecting downstream signaling cascades
Transport and Distribution
The transport and distribution of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate within cells and tissues are influenced by its interactions with transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely mediated by passive diffusion and active transport mechanisms . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK kinases . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.
属性
IUPAC Name |
tert-butyl [4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-13(2,3)19-12(17)18-11-9(14)6-7-15-10(11)5-4-8-16/h6-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSQFHYXFJOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=CN=C1C#CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1521415.png)

![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride](/img/structure/B1521420.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)
![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
